molecular formula C13H17ClN2O B12230046 [2-(3-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol

[2-(3-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol

Cat. No.: B12230046
M. Wt: 252.74 g/mol
InChI Key: CVPOQLMUULMCBJ-UHFFFAOYSA-N
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Description

[2-(3-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is a complex organic compound with a unique structure that combines a chloropyridine moiety with an octahydrocyclopenta[c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol typically involves multi-step organic reactions One common approach is to start with the chloropyridine derivative, which undergoes a series of cyclization and reduction reactions to form the octahydrocyclopenta[c]pyrrole ring system

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chloropyridine moiety to a more reduced form.

    Substitution: The chloropyridine group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure makes it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of [2-(3-Chloropyridin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets. The chloropyridine moiety may bind to receptors or enzymes, modulating their activity. The octahydrocyclopenta[c]pyrrole ring system can provide additional binding interactions, enhancing the compound’s overall efficacy. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow for diverse chemical reactivity and potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its potential bioactivity make it a valuable compound for research and development.

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

[2-(3-chloropyridin-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol

InChI

InChI=1S/C13H17ClN2O/c14-11-4-2-6-15-12(11)16-7-10-3-1-5-13(10,8-16)9-17/h2,4,6,10,17H,1,3,5,7-9H2

InChI Key

CVPOQLMUULMCBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=C(C=CC=N3)Cl

Origin of Product

United States

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